molecular formula C24H40O3 B1614840 Isoallolithocholic Acid CAS No. 2276-93-9

Isoallolithocholic Acid

Cat. No.: B1614840
CAS No.: 2276-93-9
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-XBESLWPFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Properties

Structural Characteristics

Isoallolithocholic acid belongs to the cholanic acid family of bile acids, characterized by a steroidal backbone with hydroxyl groups at specific positions. Its structure includes:

  • Steroid nucleus : A tetracyclic framework (cyclopenta[a]phenanthrene) with hydroxyl groups at C3 (β-orientation) and C5 (α-orientation).
  • Side chain : A pentanoic acid moiety attached to C17 of the steroid nucleus.
  • Stereochemistry : Defined by the (3β,5α)-configuration, distinguishing it from other bile acids like lithocholic acid (3α,5β).

Table 1: Molecular Structure Summary

Feature Description
Molecular Formula C₂₄H₄₀O₃
Molecular Weight 376.57 g/mol
SMILES C[C@H](CCC(O)=O)[C@H]1CC[C@@H]2[C@H]3...
InChIKey SMEROWZSTRWXGI-XBESLWPFSA-N

Physicochemical Properties

This compound exhibits distinct physicochemical properties critical for its biological interactions:

Property Value Source
Density 1.073 g/cm³
Boiling Point 511°C at 760 mmHg
Solubility in DMSO 37.66 mg/mL (100 mM)
LogP 5.5071
Topological Polar Surface Area (TPSA) 57.53 Ų

These properties enable its amphipathic behavior, facilitating interactions with cellular membranes and ion channels.

Nomenclature and Synonyms

The compound is identified by multiple synonyms and identifiers:

Name/Identifier Details
IUPAC Name (4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
CAS Number 2276-93-9
Common Synonyms 3β-Hydroxy-5α-cholanic acid, Alloisolithocholic acid
Key Databases HMDB: HMDB0000713; ChEBI: CHEBI:166734

Molecular Interactions and Binding Affinity

This compound engages in specific molecular interactions critical for its activity:

Ion Channel Binding

It activates large-conductance, voltage- and calcium-gated potassium (BK) channels via the β1 accessory subunit. Key findings include:

  • Binding Site : Transmembrane domain 2 (TMD2) residues Thr169, Leu172, and Leu173 in the β1 subunit.
  • Mechanism : Hydrogen bonding between the C3 hydroxyl group and Thr169, combined with hydrophobic interactions involving Leu172/Leu173.
  • EC₅₀ : 44.21 μM in Xenopus oocyte assays.

Table 2: BK Channel Interaction Parameters

Parameter Value Source
Key Residues Thr169, Leu172, Leu173
Binding Energy -8.2 kcal/mol (docking model)
Activity Increase ~100% (vs. vehicle)
Immune Modulation

This compound enhances regulatory T cell (Treg) differentiation via:

  • NR4A1 Dependency : Requires the nuclear receptor NR4A1 to induce mitochondrial reactive oxygen species (mtROS), which upregulate FoxP3 expression.
  • Th17 Suppression : Reduces Th17 cell differentiation by ~50% at 20 μM in vitro.

Properties

IUPAC Name

(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-XBESLWPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309974
Record name 3β-Hydroxy-5α-cholanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoallolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2276-93-9
Record name 3β-Hydroxy-5α-cholanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2276-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alloisolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3β-Hydroxy-5α-cholanic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoallolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000713
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Route

The primary chemical synthetic strategy involves the hydroxylation of lithocholic acid at the 3β position. This process requires precise control over reaction conditions to ensure the correct stereochemistry (3β-hydroxyl group) is obtained.

  • Starting material: Lithocholic acid (LCA)
  • Key reaction: Stereoselective hydroxylation at C-3 position
  • Typical reagents and catalysts: Specific hydroxylation catalysts, strong bases like NaOH for hydrolysis steps, and protecting groups for selective functionalization
  • Reaction conditions: Moderate temperatures (e.g., 40°C), controlled reaction times (e.g., 8 hours), and solvents such as tetrahydrofuran (THF)

Example Procedure (From Patent WO2020260558A1)

  • Dissolve the precursor compound in THF.
  • Add 1 N NaOH and stir at 40°C for 8 hours.
  • Quench the reaction with 5% HCl.
  • Purify the resulting isoallolithocholic acid by standard chromatographic techniques.

This method yields this compound with high stereochemical purity and can be adapted for producing deuterated analogs or 22-homo-analogs for pharmaceutical applications.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome
Hydroxylation Catalysts, controlled pH Introduction of 3β-hydroxyl group
Oxidation Potassium permanganate, chromium trioxide Conversion to 3-keto derivatives
Reduction Lithium aluminum hydride Formation of stereoisomers
Substitution Thionyl chloride Functional group modifications

These reactions allow structural diversification for research and therapeutic use.

Microbial Biotransformation Methods

Microbial Conversion

Certain gut microbiota species enzymatically convert lithocholic acid into this compound. This biotransformation is advantageous for industrial-scale production due to its efficiency and stereospecificity.

  • Microorganisms involved: Members of the Odoribacteraceae family and other gut bacteria
  • Enzymatic steps:
    • 5α-reductase converts the steroid nucleus stereochemistry.
    • 3β-hydroxysteroid dehydrogenase introduces the 3β-hydroxyl group.
  • Biotransformation process: Lithocholic acid → 3-oxo lithocholic acid → this compound

Industrial Production

  • Lithocholic acid is incubated with microbial cultures under controlled anaerobic conditions.
  • The product is extracted and purified using chromatographic methods.
  • This approach yields this compound with high enantiomeric purity and is scalable for pharmaceutical manufacturing.

Preparation Protocols in Research Settings

Solution Preparation for Biological Studies

  • This compound is dissolved in solvents such as ethanol or dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 1 mL solvent per desired concentration).
  • Stocks are diluted in culture media to achieve working concentrations for in vitro assays.
  • Purity is verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Analytical Characterization

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Structural confirmation Confirms stereochemistry and hydroxyl position
High-Performance Liquid Chromatography (HPLC) Purity assessment (>98%) Ensures absence of impurities
Mass Spectrometry (MS) Molecular weight verification Confirms molecular formula
Ultra-High-Performance Liquid Chromatography (UHPLC) with HRMS Differentiation from similar bile acids Detects unique mass/charge ratios (e.g., m/z 357.281)

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Limitations
Chemical Synthesis Lithocholic acid Hydroxylation, oxidation, reduction Controlled stereochemistry, adaptable for analogs Requires chemical reagents, multi-step
Microbial Biotransformation Lithocholic acid Enzymatic conversion by gut bacteria High stereospecificity, scalable Requires microbial cultures, anaerobic conditions
Research Solution Prep This compound (pure) Dissolution in ethanol/DMSO, dilution Simple preparation for assays Dependent on availability of pure compound

Research Findings on Preparation and Activity Correlation

  • The stereospecific hydroxylation at the 3β position is critical for this compound’s biological function, notably its role in enhancing regulatory T cell differentiation.
  • Microbial biotransformation mimics natural biosynthesis pathways, producing biologically active this compound with fewer side products.
  • Chemical synthesis allows structural modifications for drug development but requires rigorous purification to ensure activity.
  • Analytical methods are essential to confirm the identity and purity of this compound, especially when produced via chemical routes.

Chemical Reactions Analysis

Types of Reactions: Isoallolithocholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Properties

IsoalloLCA exhibits potent antimicrobial effects, particularly against Gram-positive pathogens such as Clostridioides difficile and Enterococcus faecium. Research indicates that isoalloLCA can inhibit the growth of these pathogens at minimal inhibitory concentrations (MIC) significantly lower than other bile acids tested. For instance, in vitro studies demonstrated that isoalloLCA effectively inhibited C. difficile growth at a MIC of 2.0 μM, showcasing its bactericidal properties by inducing morphological changes in bacterial cells similar to those caused by β-lactam antibiotics .

Additionally, isoalloLCA has been shown to alter the microbial community structure in the gut, promoting a shift from Gram-positive to Gram-negative species. This shift is beneficial as it may help maintain intestinal homeostasis and prevent pathogen expansion .

Modulation of Immune Responses

IsoalloLCA plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation. Studies have shown that isoalloLCA can suppress the differentiation of inflammatory TH17 cells while promoting the generation of regulatory T cells (Tregs). This dual action suggests that isoalloLCA may help balance immune responses, potentially reducing inflammation and enhancing immune tolerance .

In vivo experiments involving mice have demonstrated that isoalloLCA treatment leads to a significant reduction in TH17 cell populations without affecting Treg levels, indicating its potential as a therapeutic agent for inflammatory diseases .

Potential Role in Colorectal Cancer Prevention

Emerging evidence suggests that isoalloLCA may have protective effects against colorectal cancer (CRC). Its biosynthesis involves the enzyme 5α-reductase, which has been linked to beneficial outcomes in gut microbiota composition and metabolic health. The modulation of bile acid metabolism through isoalloLCA may help mitigate CRC risk by maintaining intestinal homeostasis and preventing dysbiosis associated with cancer progression .

Table: Summary of Key Research Findings on IsoalloLCA

StudyFindingsImplications
IsoalloLCA reduces TH17 cell differentiation in micePotential for treating inflammatory conditions
Inhibits growth of C. difficile at low concentrationsPossible therapeutic agent for antibiotic-resistant infections
Alters gut microbiota composition favorablyMay contribute to CRC prevention
Reduces virulence gene expression in C. perfringensImplications for food safety and gastrointestinal health

Mechanism of Action

Isoallolithocholic acid exerts its effects by enhancing the differentiation of regulatory T cells (Tregs). It facilitates the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3). This process involves the nuclear hormone receptor nerve growth factor IB (Nr4a1), which plays a crucial role in the differentiation and function of Tregs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bile Acids

Structural Differences

The structural variations among isoalloLCA and related bile acids determine their distinct biological activities (Table 1):

Compound 3-OH Position 5-H Configuration 7-OH Position Key Functional Groups
IsoalloLCA -OH (3β, 7α)
AlloLCA - -OH (3α)
IsoLCA -OH (3α, 7β)
3-oxoalloLCA 3-oxo -O (3-oxo)
DCA 3α, 12α - -OH (3α, 12α)

Table 1: Structural comparison of isoalloLCA with allolithocholic acid (alloLCA), isolithocholic acid (isoLCA), 3-oxoalloLCA, and deoxycholic acid (DCA) .

Functional Comparison

Antimicrobial Activity
  • IsoalloLCA vs. DCA : Both exhibit antimicrobial effects against Gram-positive pathogens, but isoalloLCA demonstrates higher specificity for C. difficile through 3β-HSDH-dependent mechanisms . DCA, in contrast, broadly disrupts bacterial membranes via detergent-like properties .
  • IsoalloLCA vs. 3-oxoalloLCA: The oxidation of isoalloLCA to 3-oxoalloLCA (via PCC-mediated synthesis) reduces antimicrobial potency but enhances immunomodulatory effects .
Immune Modulation
  • Treg Differentiation : IsoalloLCA promotes Treg cell expansion via mitoROS-Foxp3 pathways, whereas 3β-hydroxydeoxycholic acid (isoDCA) enhances Treg activity indirectly by modulating dendritic cells .
Metabolic and Neurological Roles
  • In contrast, ursodeoxycholic acid (UDCA) protects mitochondria in hepatic and neuronal cells .
  • Gut-Liver Axis : Matcha green tea upregulates isoalloLCA in obese mice, correlating with improved metabolic parameters, whereas lithocholic acid (LCA) exacerbates hepatic inflammation .

Clinical and Therapeutic Implications

  • Infectious Disease: IsoalloLCA’s specificity against C.
  • Autoimmune Disorders : Its Treg-boosting activity suggests utility in colitis and IBD, contrasting with isoDCA , which requires dendritic cell interaction for efficacy .

Biological Activity

Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of immune modulation and antimicrobial effects. This article summarizes the latest findings on isoalloLCA, highlighting its mechanisms of action, biological significance, and potential therapeutic applications.

Biosynthesis and Sources

IsoalloLCA is produced by specific gut bacteria, particularly those belonging to the Odoribacteraceae family. These bacteria convert 3-oxolithocholic acid into isoalloLCA through enzymatic processes involving 5α-reductase and 3β-hydroxysteroid dehydrogenase . Notably, elevated levels of isoalloLCA have been identified in the gut microbiome of centenarians, suggesting a link between this metabolite and longevity .

Immune Modulation

IsoalloLCA plays a critical role in modulating immune responses, particularly through the differentiation of regulatory T cells (Tregs). Research indicates that isoalloLCA enhances Treg differentiation by promoting a permissive chromatin structure around the Foxp3 gene, which is essential for Treg function . This effect is mediated by the nuclear hormone receptor NR4A1, which is required for isoalloLCA's influence on Tregs .

  • Treg Differentiation : IsoalloLCA increases mitochondrial reactive oxygen species (ROS) production, leading to enhanced expression of FOXP3 and Treg differentiation in vitro .
  • Impact on TH17 Cells : It has been shown to suppress TH17 cell differentiation without affecting Treg populations, indicating a selective modulation of immune pathways .

Antimicrobial Effects

IsoalloLCA exhibits potent antimicrobial properties against Gram-positive pathogens. Studies have demonstrated its effectiveness against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as a therapeutic agent for gastrointestinal infections .

Antimicrobial Activity Summary

PathogenActivity LevelMechanism of Action
C. difficileHighInhibits growth and toxin production
Enterococcus faeciumModerate to HighReduces virulence gene expression
Clostridium perfringensVery HighComplete inhibition at low concentrations

Clinical Implications

The modulation of gut microbiota by isoalloLCA suggests its potential application in clinical settings. Its ability to enhance Treg populations while suppressing harmful TH17 responses may be beneficial in treating inflammatory bowel diseases (IBD) and other autoimmune conditions. Furthermore, its antimicrobial properties could provide a novel approach to managing antibiotic-resistant infections in the gut .

Case Studies

  • Inflammatory Bowel Disease : In patients with IBD, levels of isoalloLCA were significantly reduced compared to healthy controls, indicating a possible link between this bile acid and disease severity .
  • Centenarian Microbiome : A study involving centenarians revealed that their microbiomes were enriched in bacteria capable of producing isoalloLCA, correlating with lower incidences of age-related diseases and infections .

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include detailed protocols for analgesia, euthanasia, and sample collection. Publish negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoallolithocholic Acid
Reactant of Route 2
Isoallolithocholic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.